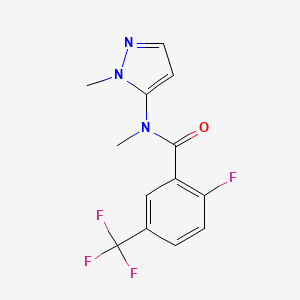![molecular formula C19H24N4O2 B7634274 1-[1-(3-Methoxypyridin-4-yl)ethyl]-3-(1-phenylpyrrolidin-3-yl)urea](/img/structure/B7634274.png)
1-[1-(3-Methoxypyridin-4-yl)ethyl]-3-(1-phenylpyrrolidin-3-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(3-Methoxypyridin-4-yl)ethyl]-3-(1-phenylpyrrolidin-3-yl)urea, also known as MP-10, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MP-10 is a small molecule that belongs to the class of urea-based compounds and has been found to exhibit promising pharmacological properties.
Wirkmechanismus
The mechanism of action of 1-[1-(3-Methoxypyridin-4-yl)ethyl]-3-(1-phenylpyrrolidin-3-yl)urea is not fully understood. However, it has been proposed that 1-[1-(3-Methoxypyridin-4-yl)ethyl]-3-(1-phenylpyrrolidin-3-yl)urea exerts its pharmacological effects by modulating various signaling pathways. 1-[1-(3-Methoxypyridin-4-yl)ethyl]-3-(1-phenylpyrrolidin-3-yl)urea has been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. 1-[1-(3-Methoxypyridin-4-yl)ethyl]-3-(1-phenylpyrrolidin-3-yl)urea has also been found to activate AMP-activated protein kinase (AMPK), a protein that regulates energy metabolism and is involved in the pathogenesis of diabetes.
Biochemical and Physiological Effects:
1-[1-(3-Methoxypyridin-4-yl)ethyl]-3-(1-phenylpyrrolidin-3-yl)urea has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. 1-[1-(3-Methoxypyridin-4-yl)ethyl]-3-(1-phenylpyrrolidin-3-yl)urea has also been found to inhibit the activity of COX-2, an enzyme that plays a key role in inflammation. 1-[1-(3-Methoxypyridin-4-yl)ethyl]-3-(1-phenylpyrrolidin-3-yl)urea has been found to induce apoptosis in cancer cells by activating caspases. 1-[1-(3-Methoxypyridin-4-yl)ethyl]-3-(1-phenylpyrrolidin-3-yl)urea has also been found to improve glucose tolerance and insulin sensitivity by increasing the uptake of glucose in skeletal muscle.
Vorteile Und Einschränkungen Für Laborexperimente
1-[1-(3-Methoxypyridin-4-yl)ethyl]-3-(1-phenylpyrrolidin-3-yl)urea has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. 1-[1-(3-Methoxypyridin-4-yl)ethyl]-3-(1-phenylpyrrolidin-3-yl)urea has been found to exhibit potent pharmacological activities at low concentrations, making it an ideal candidate for drug development. However, 1-[1-(3-Methoxypyridin-4-yl)ethyl]-3-(1-phenylpyrrolidin-3-yl)urea has some limitations for lab experiments. It has poor solubility in water, which can limit its bioavailability in vivo. 1-[1-(3-Methoxypyridin-4-yl)ethyl]-3-(1-phenylpyrrolidin-3-yl)urea also has a short half-life, which can limit its efficacy in vivo.
Zukünftige Richtungen
1-[1-(3-Methoxypyridin-4-yl)ethyl]-3-(1-phenylpyrrolidin-3-yl)urea has shown promising results in preclinical studies, and further research is needed to evaluate its potential therapeutic applications. Future studies should focus on the optimization of the synthesis of 1-[1-(3-Methoxypyridin-4-yl)ethyl]-3-(1-phenylpyrrolidin-3-yl)urea to obtain high yields and purity. The pharmacokinetics and pharmacodynamics of 1-[1-(3-Methoxypyridin-4-yl)ethyl]-3-(1-phenylpyrrolidin-3-yl)urea should be studied to determine its bioavailability and efficacy in vivo. The safety and toxicity of 1-[1-(3-Methoxypyridin-4-yl)ethyl]-3-(1-phenylpyrrolidin-3-yl)urea should also be evaluated in animal models. Further studies should also investigate the potential of 1-[1-(3-Methoxypyridin-4-yl)ethyl]-3-(1-phenylpyrrolidin-3-yl)urea as a therapeutic agent for various diseases, including cancer, inflammation, and diabetes.
Synthesemethoden
The synthesis of 1-[1-(3-Methoxypyridin-4-yl)ethyl]-3-(1-phenylpyrrolidin-3-yl)urea involves a multi-step process that includes the reaction of 3-methoxypyridine with 1-bromo-3-chloropropane to obtain 1-(3-methoxypyridin-4-yl)propan-1-ol. This intermediate is then reacted with 1-phenylpyrrolidine-3-carbonyl chloride to obtain 1-[1-(3-Methoxypyridin-4-yl)ethyl]-3-(1-phenylpyrrolidin-3-yl)urea. The synthesis of 1-[1-(3-Methoxypyridin-4-yl)ethyl]-3-(1-phenylpyrrolidin-3-yl)urea has been optimized to obtain high yields and purity.
Wissenschaftliche Forschungsanwendungen
1-[1-(3-Methoxypyridin-4-yl)ethyl]-3-(1-phenylpyrrolidin-3-yl)urea has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit potent anti-inflammatory, anti-cancer, and anti-diabetic activities. 1-[1-(3-Methoxypyridin-4-yl)ethyl]-3-(1-phenylpyrrolidin-3-yl)urea has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. It has also been found to reduce inflammation in animal models of inflammatory diseases such as rheumatoid arthritis and colitis. 1-[1-(3-Methoxypyridin-4-yl)ethyl]-3-(1-phenylpyrrolidin-3-yl)urea has also been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Eigenschaften
IUPAC Name |
1-[1-(3-methoxypyridin-4-yl)ethyl]-3-(1-phenylpyrrolidin-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-14(17-8-10-20-12-18(17)25-2)21-19(24)22-15-9-11-23(13-15)16-6-4-3-5-7-16/h3-8,10,12,14-15H,9,11,13H2,1-2H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLWQVYNCIXXYRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=NC=C1)OC)NC(=O)NC2CCN(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(3-Methoxypyridin-4-yl)ethyl]-3-(1-phenylpyrrolidin-3-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]-1-(5-methyl-1-pyridin-2-ylpyrazol-4-yl)ethanamine](/img/structure/B7634199.png)

![N-[(1-acetylpyrrolidin-3-yl)methyl]-N-methyl-2-propan-2-ylbenzenesulfonamide](/img/structure/B7634210.png)

![(6-Methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)-(2-methyl-5-phenyl-1,3-oxazol-4-yl)methanone](/img/structure/B7634234.png)
![N-[(4-chlorophenyl)-pyrimidin-2-ylmethyl]-N-methylcyclopentene-1-carboxamide](/img/structure/B7634241.png)
![(3-Methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)-(2-pyrazol-1-ylpyridin-3-yl)methanone](/img/structure/B7634244.png)
![(7-Fluoro-4-propyl-2,3-dihydroquinoxalin-1-yl)-[2-(methoxymethyl)-1,3-thiazol-4-yl]methanone](/img/structure/B7634249.png)
![N-[3-methyl-1-[3-(1H-1,2,4-triazol-5-yl)-1,2,4-oxadiazol-5-yl]butyl]-1,2-oxazole-3-carboxamide](/img/structure/B7634261.png)
![1-(3-imidazol-1-ylphenyl)-N-[(2-methyl-1,2,4-triazol-3-yl)methyl]ethanamine](/img/structure/B7634269.png)
![4-[2-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinoline-2-carbonyl)pyridin-4-yl]piperazin-2-one](/img/structure/B7634277.png)
![1-[4-(4,4-Difluorocyclohexanecarbonyl)piperazin-1-yl]-3-methoxypropan-1-one](/img/structure/B7634291.png)

![1-Cyclopropyl-5-[1-(1-phenylpropylsulfonyl)ethyl]tetrazole](/img/structure/B7634305.png)